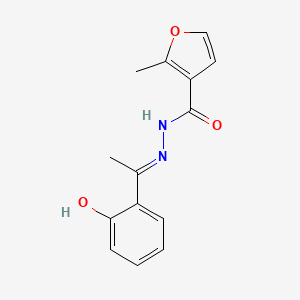
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthalene ring, a pyrazole ring, and a hydrazide group, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Hydrazide Group: This step involves the reaction of the pyrazole derivative with hydrazine hydrate.
Condensation with 2-Ethoxy-Benzaldehyde: The final step is the condensation of the hydrazide with 2-ethoxy-benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the hydrazide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar biological activities, making it a subject of interest in biochemical research.
Medicine
In medicinal chemistry, compounds with hydrazide groups are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their diverse reactivity makes them valuable in various industrial applications.
作用機序
The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The hydrazide group may form covalent bonds with target proteins, leading to the inhibition of their activity.
類似化合物との比較
Similar Compounds
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the 2-ethoxy-benzylidene group.
2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide: Lacks the naphthalene ring.
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (benzylidene)-hydrazide: Lacks the ethoxy group.
Uniqueness
The presence of both the naphthalene ring and the 2-ethoxy-benzylidene group in 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide makes it unique. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C23H20N4O2 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-22-13-6-4-9-17(22)15-24-27-23(28)21-14-20(25-26-21)19-12-7-10-16-8-3-5-11-18(16)19/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
InChIキー |
DEZMELDQIFDKJG-BUVRLJJBSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983715.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11983729.png)
![ethyl 4-({[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11983735.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983741.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983749.png)

![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983760.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide](/img/structure/B11983761.png)

![2-(benzylamino)-9-methyl-3-{(E)-[(pyridin-3-ylmethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11983779.png)
![Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11983782.png)
